Z-D-Ala-D-Ala-OMe
Overview
Description
Synthesis Analysis
Synthesis of Z-D-Ala-D-Ala-OMe and related peptides involves complex organic synthesis techniques, including the use of protected tripeptide units and condensation reactions. For example, the synthesis of a nonapeptide containing an Ala-(HO)Gly-Ala sequence was achieved via condensation of appropriately protected tripeptide units, demonstrating the intricate methodologies employed in peptide synthesis (Akiyama et al., 1992).
Molecular Structure Analysis
The molecular structure of peptides similar to Z-D-Ala-D-Ala-OMe has been extensively studied using techniques such as X-ray crystallography. For instance, the structure of Ac-L-Ala-Aib-L-Ala-OMe was determined, revealing very distorted β-turns, which are a departure from comparable structures in Aib oligopeptides. This study highlights the impact of molecular structure on the peptide's physical and chemical characteristics (Jung et al., 1983).
Chemical Reactions and Properties
Z-D-Ala-D-Ala-OMe and related peptides participate in a variety of chemical reactions, influencing their chemical properties significantly. Research has explored the reactivity of peptides and peptide derivatives in the context of forming complexes with metals, such as the synthesis of a peptide that forms a complex with iron(III), demonstrating the peptide's chemical reactivity and potential for binding metal ions (Akiyama et al., 1992).
Physical Properties Analysis
The physical properties of Z-D-Ala-D-Ala-OMe, such as solubility, melting point, and stability, are crucial for its application in scientific research. These properties are often determined through empirical studies and contribute to our understanding of how the peptide behaves under different conditions.
Chemical Properties Analysis
The chemical properties of Z-D-Ala-D-Ala-OMe, including acidity/basicity, reactivity, and interaction with other chemical species, are central to its function in biochemical processes. Studies on peptides with similar structures have shown how modifications in the peptide sequence or structure can significantly alter their chemical behavior and interaction with metal ions, as demonstrated by the formation of complexes with iron(III) (Akiyama et al., 1992).
Safety And Hazards
properties
IUPAC Name |
methyl (2R)-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCAZZQPISJXOS-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Ala-D-Ala-OMe |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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